Thihexinol
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Overview
Description
THIHEXINOL is a parasympatholytic or anticholinergic drug used primarily for the symptomatic treatment of diarrhea. It is also known by the trade name Sorboquel when combined with a water-adsorbing synthetic polycarboxylic resin called polycarbophil . The molecular formula of this compound is C17H23NOS2, and it has a molecular weight of 321.501 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: THIHEXINOL can be synthesized through various methods involving thiophene derivatives. One common method involves the reaction of substituted buta-1-enes with potassium sulfide, enabling an atom-economical and transition-metal-free synthesis of thiophenes . Another method involves the use of aromatic disulfide as a starting material, with sodium bisulfite (NaHSO3) as a reducing agent . This process can be carried out on an industrial scale at low production costs and secures advantageous reaction conditions by using a small amount of water-soluble alcohol solvent .
Industrial Production Methods: The industrial production of this compound typically involves the reduction of aromatic disulfide to prepare thiophenol derivatives, using sodium bisulfite as a reducing agent . This method maximizes the purity of the products by inhibiting reverse oxidation of the final product by the action of sulfur dioxide produced during the preparation process .
Chemical Reactions Analysis
Types of Reactions: THIHEXINOL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiophenol derivatives.
Substitution: this compound can undergo substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium bisulfite (NaHSO3) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
THIHEXINOL has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various thiophene derivatives.
Biology: Studied for its anticholinergic properties and effects on parasympathetic nervous system.
Medicine: Used in the treatment of diarrhea, particularly in combination with polycarbophil.
Industry: Employed in the production of agrochemicals and medicinal raw materials.
Mechanism of Action
THIHEXINOL exerts its effects by blocking the action of acetylcholine on muscarinic receptors in the parasympathetic nervous system. This leads to a reduction in intestinal motility and secretion, thereby alleviating symptoms of diarrhea . The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are related to the inhibition of parasympathetic nerve impulses .
Comparison with Similar Compounds
THIHEXINOL is unique in its dual action as both a parasympatholytic agent and a water-adsorbing agent when combined with polycarbophil. Similar compounds include:
Atropine: Another anticholinergic drug used to treat various conditions, including bradycardia and hyperhidrosis.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Hyoscyamine: Used to treat gastrointestinal disorders and muscle spasms.
This compound stands out due to its specific application in the treatment of diarrhea and its combination with polycarbophil for enhanced efficacy .
Properties
CAS No. |
845713-32-8 |
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Molecular Formula |
C17H23NOS2 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
[4-(dimethylamino)cyclohexyl]-dithiophen-2-ylmethanol |
InChI |
InChI=1S/C17H23NOS2/c1-18(2)14-9-7-13(8-10-14)17(19,15-5-3-11-20-15)16-6-4-12-21-16/h3-6,11-14,19H,7-10H2,1-2H3 |
InChI Key |
LDMSODJIMDPNOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O |
Origin of Product |
United States |
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